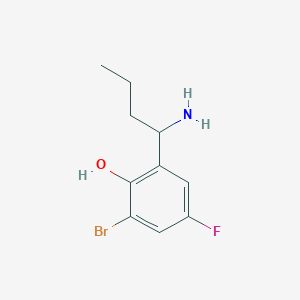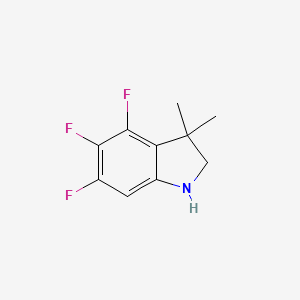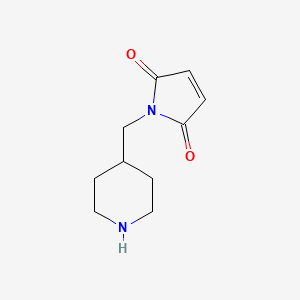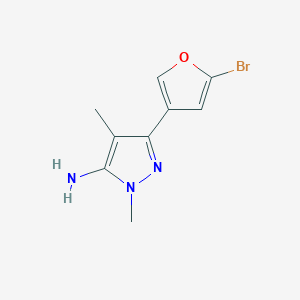
3-(5-Bromofuran-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Bromofuran-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a brominated furan ring attached to a pyrazole moiety, which is further substituted with methyl groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic synthesis, medicinal chemistry, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromofuran-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common synthetic route starts with the bromination of furan to obtain 5-bromofuran. This intermediate is then subjected to a series of reactions involving pyrazole formation and methylation to yield the final product. The reaction conditions often include the use of strong acids or bases, solvents like dichloromethane or ethanol, and temperature control to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to achieve the required purity levels for industrial applications.
化学反应分析
Types of Reactions
3-(5-Bromofuran-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the bromine or other substituents.
Substitution: Substituted derivatives with new functional groups replacing the bromine atom.
科学研究应用
3-(5-Bromofuran-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine has several scientific research applications:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials, such as conducting polymers and other functional materials.
作用机制
The mechanism of action of 3-(5-Bromofuran-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 3-(5-Bromofuran-3-yl)pyrrolidine
- (5-Bromofuran-3-yl)-pyrrolidin-1-ylmethanone
- (5-Bromofuran-3-yl)methanol
Uniqueness
Compared to similar compounds, 3-(5-Bromofuran-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine stands out due to its unique combination of a brominated furan ring and a methylated pyrazole moiety. This structural arrangement imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications. Its potential biological activities and versatility in chemical reactions further highlight its uniqueness among related compounds.
属性
分子式 |
C9H10BrN3O |
|---|---|
分子量 |
256.10 g/mol |
IUPAC 名称 |
5-(5-bromofuran-3-yl)-2,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C9H10BrN3O/c1-5-8(12-13(2)9(5)11)6-3-7(10)14-4-6/h3-4H,11H2,1-2H3 |
InChI 键 |
DLUNNVACDCCSMJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N(N=C1C2=COC(=C2)Br)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


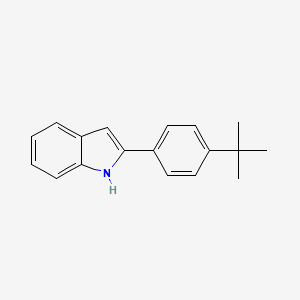
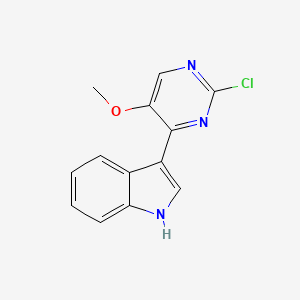
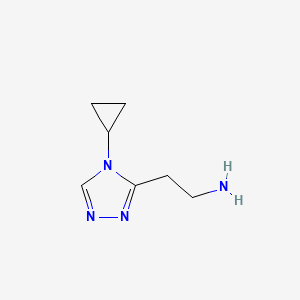

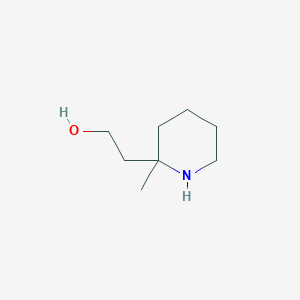
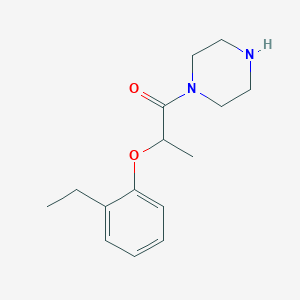
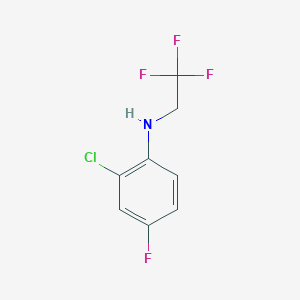
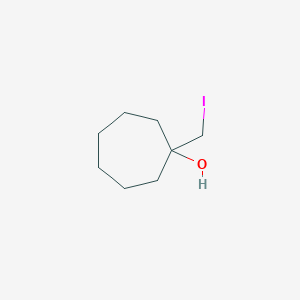
![2-[(Dimethylamino)methylidene]-4-fluoro-2,3-dihydro-1H-inden-1-one](/img/structure/B15275447.png)
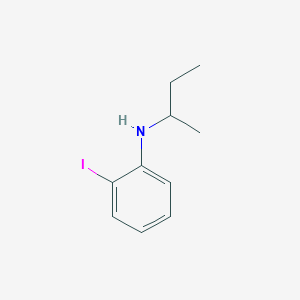
![7-Cyclopropyl-4H,5H,6H,7H-furo[2,3-c]pyridine](/img/structure/B15275469.png)
